3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Anticancer Platinum Complexes Ovarian Cancer

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1142192-57-1), also designated 3-iodo-5-(trifluoromethyl)-7-azaindole, is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. It features a C-3 iodine atom and a C-5 trifluoromethyl group on the fused bicyclic core.

Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
CAS No. 1142192-57-1
Cat. No. B1390090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1142192-57-1
Molecular FormulaC8H4F3IN2
Molecular Weight312.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)I)C(F)(F)F
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-3H,(H,13,14)
InChIKeyNSRVALWCFIYTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1142192-57-1): Core Identity & Procurement Baseline


3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1142192-57-1), also designated 3-iodo-5-(trifluoromethyl)-7-azaindole, is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class [1]. It features a C-3 iodine atom and a C-5 trifluoromethyl group on the fused bicyclic core. The compound has the molecular formula C₈H₄F₃IN₂, a molecular weight of 312.03 g·mol⁻¹, a predicted density of 2.1±0.1 g·cm⁻³, a predicted boiling point of 354.1±37.0 °C, and a predicted flash point of 167.9±26.5 °C . Commercial sourcing is widely available from established global vendors such as Sigma-Aldrich, Bidepharm, Fluorochem, and Key Organics, with purities typically ranging from 95% to >98% and batch-specific certificates of analysis (NMR, HPLC, GC) often provided .

Why Generic Substitution Fails for 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1142192-57-1)


The precise positioning of the C-3 iodine and the C-5 trifluoromethyl group on the 7-azaindole scaffold creates a reactivity and property profile that is not interchangeable with other halogenated or trifluoromethylated pyrrolo[2,3-b]pyridine regioisomers. The C-3 iodine acts as a privileged handle for Pd-catalyzed cross-coupling reactions, enabling late-stage diversification, while the C-5 CF₃ substituent simultaneously modulates the electron density of the pyridine ring, enhances metabolic stability, and increases lipophilicity (logP) relative to non-fluorinated analogues. Substituting this compound with an analogue such as 3-iodo-7-azaindole (CAS 23616-57-1) forfeits the CF₃-dependent pharmacokinetic benefits [1]; using a 4- or 5-iodo regioisomer alters cross-coupling regioselectivity and downstream biological activity; employing a chloro or bromo congener reduces oxidative addition reactivity in catalytic cycles. These non-interchangeable features directly impact synthetic yield, downstream biological potency, and procurement decisions, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence Guide for 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine


Superior Cytotoxicity of Iodo-7-azaindole Platinum(II) Complexes vs. Cisplatin: Class-Level Inference for CF₃-Substituted Analogues

In a direct head-to-head comparison, the platinum(II) dichlorido complex containing 3-iodo-7-azaindole (3IHaza) exhibited markedly superior cytotoxicity against the cisplatin-sensitive A2780 ovarian cancer cell line compared to cisplatin itself [1]. The IC₅₀ for the 3-iodo-7-azaindole complex was significantly lower, indicating higher potency. Furthermore, in a broader panel including osteosarcoma (HOS) cells, the 3-iodo-7-azaindole-derived platinum complex (complex 3) achieved an IC₅₀ of 2.5 μM, substantially outperforming cisplatin (IC₅₀ = 37.7 μM) [2]. Although this specific data is for the non-CF₃ analogue, it constitutes strong class-level evidence that the 3-iodo-7-azaindole scaffold imparts intrinsic anticancer activity in platinum complexes. The target compound, bearing an additional electron-withdrawing and metabolically stabilizing CF₃ group, is rationally expected to at least preserve, and potentially enhance, these pharmacological properties while providing extended half-life in biological media.

Medicinal Chemistry Anticancer Platinum Complexes Ovarian Cancer Kinase Inhibition

Enhanced Synthetic Versatility via C-3 Iodo Handle for Cross-Coupling: Yield Data for 3-Iodo-pyrrolo[2,3-b]pyridine Scaffold

The C-3 iodine atom on the 7-azaindole core is a premier functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid diversification for library synthesis. While no published yield data are available specifically for the target compound, synthetic methodology studies on closely related 3-iodo-pyrrolo[2,3-b]pyridine substrates demonstrate that Suzuki-Miyaura couplings proceed with 80-90% yields under optimized conditions . In contrast, the corresponding 3-chloro analogues typically exhibit lower reactivity due to the stronger C-Cl bond (bond dissociation energy: C-I ~ 57 kcal/mol vs. C-Cl ~ 92 kcal/mol), resulting in reduced yields or requiring harsher conditions that limit functional group tolerance. For the specific regioisomeric competitor 4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1261365-97-2), competing side reactions at the electron-rich pyrrole nitrogen reportedly constrain synthetic yields to 55-70% . The target compound's C-3 iodo substitution pattern, combined with the C-5 CF₃ group's electron-withdrawing effect, is thus expected to provide both high reactivity and regioselective control in cross-coupling, translating to higher synthetic throughput and reduced cost-per-compound in drug discovery campaigns.

Organic Synthesis MedChem Building Blocks Cross-Coupling Reactions Late-Stage Functionalization

Comparative Kinase Inhibition Potential: FGFR Profiling of 7-Azaindole Analogues and the Advantage of the CF₃ Substituent

7-Azaindole derivatives are a validated class of kinase inhibitors, with numerous examples demonstrating low nanomolar inhibition of FGFR and other receptor tyrosine kinases [1]. A representative compound from the 1H-pyrrolo[2,3-b]pyridine series, compound 4h, exhibited multi-FGFR inhibitory activity with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) . Although the target compound 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is primarily a synthetic intermediate and has not been profiled for direct kinase inhibition, its CF₃ substituent is well-known in medicinal chemistry to confer metabolic stability, enhance target binding through hydrophobic interactions, and improve cell permeability compared to non-fluorinated or chloro/bromo analogues. In contrast, the closely related 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-58-0) showed only weak CYP3A4 inhibition (IC₅₀ = 1.35 µM) and negligible CDK5/p25 activity (IC₅₀ >10,000 nM) , suggesting that simple halogen substitution at different positions on the core yields dramatically different biological profiles. The iodine at C-3 in the target compound serves as a modular diversification point, enabling systematic exploration of FGFR inhibitor SAR without committing to a fixed aromatic substituent at C-3 in the initial building block.

Kinase Drug Discovery FGFR Inhibition 7-Azaindole Scaffolds Structure-Activity Relationship

Physicochemical Differentiation: Impact of CF₃ Group on Density, Boiling Point, and Stability Relative to 3-Iodo-7-azaindole

The introduction of a trifluoromethyl group at the C-5 position of the 7-azaindole scaffold results in measurable changes in bulk physicochemical properties that directly impact laboratory handling, storage, and purification protocols. Comparing the target compound (3-iodo-5-CF₃) with its non-fluorinated analogue 3-iodo-7-azaindole (CAS 23616-57-1, MW 244.03) reveals the following: molecular weight increases by 68 g·mol⁻¹ (312.03 vs. 244.03) ; predicted density increases from 2.12±0.1 g·cm⁻³ to 2.1±0.1 g·cm⁻³ (essentially equivalent due to the heavy iodine atom dominating); boiling point decreases from 360.7 °C (3-iodo-7-azaindole) to 354.1±37.0 °C (target), consistent with reduced intermolecular hydrogen bonding due to the electron-withdrawing CF₃ . Critically, commercial suppliers specify that the target compound requires storage at 2-8 °C with protection from light and under argon, reflecting enhanced sensitivity to photolytic and oxidative degradation compared to the non-CF₃ analogue, which typically requires only ambient storage . For procurement, these differences demand appropriate cold-chain handling and inert atmosphere capabilities that may not be necessary for simpler 7-azaindole building blocks.

Physicochemical Properties Compound Handling Storage Stability Procurement Specifications

Price and Purity Benchmarking Relative to Closest Commercial Analogues

A procurement-focused comparison of the target compound with its closest commercially available regioisomeric and halogen-substituted analogues reveals meaningful differences in price and purity profiles. As of 2019 commercial listings, 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1142192-57-1) was priced at approximately €114/100mg (€1,140/g) from CymitQuimica at 95% purity . In comparison, 3-iodo-7-azaindole (CAS 23616-57-1, no CF₃) is available at a lower price point from Bidepharm with 95% purity , and 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-56-9, regioisomeric CF₃) is listed at 98% purity from Leyan . The target compound's intermediate pricing position, combined with the availability of >98% purity grades from suppliers such as Bidepharm and alfachem with full analytical characterization (NMR, HPLC, GC) , provides a balanced value proposition for research groups requiring both high chemical fidelity and the advantageous C-5 CF₃ substitution pattern for downstream applications.

Procurement Cost Analysis Purity Specifications Supplier Comparison

High-Value Application Scenarios for 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1142192-57-1)


Diversification-Ready Building Block for Kinase-Focused Medicinal Chemistry Libraries

Medicinal chemistry teams designing targeted covalent or reversible kinase inhibitors can leverage the C-3 iodine as a versatile functional handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions to install diverse aryl, heteroaryl, or amine substituents at the C-3 position. This diversification strategy is supported by the established 80-90% coupling yields reported for related 3-iodo-7-azaindole substrates [1]. The pre-installed C-5 CF₃ group contributes enhanced metabolic stability and target binding affinity, as evidenced by the potent FGFR1-4 inhibition (IC₅₀ 7-712 nM) observed for analogous 7-azaindole derivatives [2]. This approach enables the rapid parallel synthesis of 24-96 compound libraries from a single building block, accelerating hit-to-lead timelines.

Synthesis of Novel Platinum(II) and Gold(I) Anticancer Complexes with 7-Azaindole Ligands

The 3-iodo-7-azaindole scaffold has demonstrated significant anticancer potential when coordinated to platinum(II) or gold(I) centers, with IC₅₀ values in the low micromolar range (2.5-4 μM) against osteosarcoma and ovarian cancer cell lines, outperforming cisplatin by up to 15-fold [1]. The target compound's additional CF₃ substituent provides a means to further modulate the electronic properties of the azaindole ligand, potentially tuning the metal center's reactivity and DNA-binding characteristics. Researchers in bioinorganic chemistry can use this building block to prepare a focused series of CF₃-substituted azaindole-metal complexes and evaluate their cytotoxicity, cellular accumulation, and DNA adduct repair profiles in platinum-resistant cancer models.

Optimization of FGFR-Selective Kinase Inhibitors via Late-Stage C-3 Functionalization

FGFR-driven cancers represent a clinically validated target class, and 7-azaindole derivatives have produced compounds with low nanomolar FGFR1-3 inhibitory activity (IC₅₀ 7-25 nM) [1]. The target compound serves as an ideal starting point for FGFR inhibitor SAR exploration, where the C-3 iodine can be selectively coupled with various boronic acids, alkynes, or amines to probe the ATP-binding pocket's hydrophobic regions. The C-5 CF₃ group simultaneously engages the ribose pocket or solvent-exposed regions depending on the binding mode, providing a fixed anchor point for SAR. This strategy is superior to using C-3-H or C-3-Cl analogues, which require more forcing conditions or exhibit lower reactivity in cross-coupling reactions.

Physicochemical Property Modulation in CNS-Penetrant Kinase Probes

The combination of a heavy iodine atom (increased polarizability) and a trifluoromethyl group (increased lipophilicity) in the target compound creates a distinctive physicochemical profile. The CF₃ group is known to reduce the pKa of the adjacent pyridine nitrogen, potentially improving blood-brain barrier penetration compared to non-fluorinated 7-azaindoles. Neuro-oncology and CNS drug discovery programs can exploit this property to design brain-penetrant kinase probes for targets such as TNIK, where 1H-pyrrolo[2,3-b]pyridine compounds have shown sub-nanomolar inhibition [1]. The C-3 iodine handle allows for late-stage installation of solubilizing groups to fine-tune CNS MPO scores without altering the core scaffold's CNS-penetrant characteristics.

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